molecular formula C23H16F2N2O4S2 B2797993 N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide CAS No. 850925-98-3

N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide

Cat. No.: B2797993
CAS No.: 850925-98-3
M. Wt: 486.51
InChI Key: WUNQPEVQAVCTEY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a sulfonyl-containing acetamide derivative with a fluorophenyl-substituted oxazole core. Its structure features:

  • A central oxazole ring substituted with a phenyl group at position 2 and a sulfonyl-linked 4-fluorophenyl group at position 4.
  • A thioether (-S-) bridge connecting the oxazole to an acetamide moiety, which is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O4S2/c24-16-6-10-18(11-7-16)26-20(28)14-32-23-22(27-21(31-23)15-4-2-1-3-5-15)33(29,30)19-12-8-17(25)9-13-19/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNQPEVQAVCTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.

Structural Overview

The molecular structure of this compound features several key components:

  • Fluorophenyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
  • Thiazole Moiety : Known for various biological activities.
  • Acetamide Functional Group : Contributes to the compound's solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the thiazole ring.
  • Introduction of the sulfonyl group.
  • Coupling with the acetamide moiety.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains.
  • Analgesic Activity : Preliminary tests indicate potential pain-relieving properties, which warrant further investigation through pharmacological assays.
  • Anti-inflammatory Effects : Molecular docking studies have predicted interactions with targets involved in inflammation pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnalgesicPositive results in writhing and hot plate tests
Anti-inflammatoryPotential inhibition of COX enzymes

Case Studies and Research Findings

  • Study on Analgesic Properties :
    A study assessed the analgesic activity using the writhing test and hot plate test, indicating significant pain relief compared to control groups. The compound demonstrated a dose-dependent effect, suggesting its potential as an analgesic agent.
  • Molecular Docking Studies :
    Molecular docking simulations have been conducted to explore binding affinities to COX enzymes and other pain-related targets. Results indicated favorable interactions, supporting its potential therapeutic applications in pain management.
  • Toxicological Assessment :
    Acute toxicity studies showed no lethal effects in animal models, indicating a favorable safety profile for further development.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Property Target Compound (Thiazole) (Bromophenyl Oxazole) (Triazole)
Core Structure Oxazole Thiazole Oxazole Triazole
Key Substituents 4-Fluorophenyl, sulfonyl 4-Methoxyphenyl 4-Bromophenyl, thiophene Thiophene, ethyl
Molecular Weight ~486.5 420.4 494.4 (calculated) 362.4
Tautomerism No No No Yes
Spectral Confirmation NMR, MS NMR, MS NMR, MS NMR, MS

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